molecular formula C12H9F6N3 B2530480 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-bis(trifluoromethyl)pyridine CAS No. 400081-58-5

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-bis(trifluoromethyl)pyridine

Cat. No. B2530480
CAS RN: 400081-58-5
M. Wt: 309.215
InChI Key: IRKCFLAXCCMRIF-UHFFFAOYSA-N
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Description

The compound "4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-bis(trifluoromethyl)pyridine" is a pyridine derivative that is not directly mentioned in the provided papers. However, the papers do discuss various pyridine derivatives with different substituents, which can provide insight into the chemical behavior and properties of similar compounds. For instance, the synthesis of pyridine derivatives with isoxazole and pyrazole substituents is reported, which suggests that the compound may also be synthesized through similar methods involving substitutions on the pyridine ring .

Synthesis Analysis

The synthesis of related pyridine derivatives involves various strategies. For example, the regioselective synthesis of pyridine derivatives with isoxazole substituents is achieved by reacting ethyl 4,4,4-trifluoro-3-oxo-butyrate with a dimethyl-diacetyl-pyridine compound in the presence of sodium ethoxide at low temperatures . Another synthesis approach for pyridine derivatives is reported using microwave radiation under solvent-free conditions, which could be a potential method for synthesizing the compound of interest . These methods indicate that the synthesis of "this compound" might involve similar strategies, such as the use of microwave-assisted reactions or regioselective substitutions on the pyridine ring.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be significantly influenced by the nature of the substituents. For instance, the presence of dimethyl groups can induce twisting in the pyridine-pyridine bond, as observed in the X-ray crystal structures of bis(pyrazol-1-yl)-bipyridine derivatives . This suggests that the molecular structure of "this compound" may also exhibit some degree of twisting or deviation from planarity due to the presence of dimethyl substituents.

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives can vary widely depending on the substituents present. For example, the presence of electron-withdrawing groups such as trifluoromethyl can affect the electron density of the pyridine ring and influence its reactivity in various chemical reactions . Additionally, the presence of pyrazole substituents can introduce additional reactive sites, potentially leading to the formation of complexes with metals, as seen in iron(II) and cobalt(II) complexes with pyrazolyl-pyridine ligands . Therefore, "this compound" may also participate in complexation reactions with metal ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and substituents. For example, the introduction of halogen atoms in pyrazolyl-pyridine derivatives can lead to spin transitions and light-induced effects in their iron(II) complexes . Similarly, the presence of hydroxy and phenyl substituents in pyrazolyl-pyridine ligands can stabilize the high-spin state of metal ions in their complexes . These findings suggest that the physical properties such as fluorescence, spin states, and light-induced effects of "this compound" could be explored in future studies, potentially leading to applications in sensing or material science.

Scientific Research Applications

Environmental and Occupational Exposure

Research on related compounds, such as organophosphorus (OP) and pyrethroid (PYR) pesticides, investigates environmental and occupational exposure, highlighting the importance of monitoring and understanding the impact of chemical exposure on public health. These studies assess the presence of chemical metabolites in human samples and their association with health outcomes, suggesting a potential area of application for the compound in environmental health studies (Babina et al., 2012) (Ueyama et al., 2022).

Toxicity and Pharmacokinetics

Research on the toxicity profile and pharmacokinetics of similar compounds, such as 5-amino-2-(trifluoromethyl)pyridine, can inform safety assessments and therapeutic potential of new chemicals. These studies involve understanding the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body and their toxic effects, which could be relevant for evaluating the safety and potential medical applications of "4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-bis(trifluoromethyl)pyridine" (Tao et al., 2022).

Chemical Synthesis and Evaluation

Studies on the synthesis and evaluation of chemically similar compounds for imaging beta-amyloid plaques in Alzheimer's disease illustrate the potential for "this compound" in developing diagnostic tools or therapeutic agents. Such research involves the creation of novel compounds and assessing their biological activity and specificity (Cai et al., 2008).

Potential Applications in Disease Research

The investigation of heterocyclic amines (HCAs) and their impact on human health, including associations with cancer risk, provides a framework for studying the effects of chemical compounds on disease processes. This research can guide the evaluation of "this compound" in carcinogenesis or other disease mechanisms (Cross et al., 2005).

properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-2,6-bis(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F6N3/c1-6-3-7(2)21(20-6)8-4-9(11(13,14)15)19-10(5-8)12(16,17)18/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKCFLAXCCMRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=C2)C(F)(F)F)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F6N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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